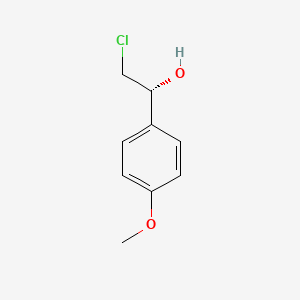

(R)-2-Chloro-1-(4-methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-chloro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKUPFFQWYOHD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659601 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186345-05-1 | |

| Record name | (1R)-2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Stereoselective Synthesis of R 2 Chloro 1 4 Methoxyphenyl Ethanol

Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to its high enantioselectivity, mild reaction conditions, and environmental compatibility. The production of (R)-2-chloro-1-(4-methoxyphenyl)ethanol can be effectively achieved through various biocatalytic strategies.

Asymmetric Reduction of 2-Chloro-1-(4-methoxyphenyl)ethanone (B184251) and Related Ketones

The most direct biocatalytic route to this compound is the asymmetric reduction of its precursor ketone, 2-chloro-1-(4-methoxyphenyl)ethanone. This transformation is typically accomplished using isolated enzymes or whole-cell biocatalysts.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are pivotal enzymes in the asymmetric reduction of ketones. These enzymes, often dependent on nicotinamide (B372718) cofactors such as NADPH or NADH, can exhibit high stereoselectivity, yielding the desired (R)-enantiomer with excellent purity. mdpi.com While direct studies on 2-chloro-1-(4-methoxyphenyl)ethanone are not extensively documented in publicly available literature, research on analogous chloro-substituted acetophenones provides significant insights into the potential of this methodology.

For instance, a ketoreductase from Scheffersomyces stipitis has been successfully employed for the synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally similar compound, demonstrating the feasibility of using KREDs for such transformations. researchgate.net Furthermore, engineered ketoreductases have shown remarkable efficiency in producing chiral alcohols. cjcatal.com For example, an evolved KRED was used to synthesize an (R,R)-trans alcohol intermediate for the drug ipatasertib (B1662790) with high efficiency. mdpi.com These examples underscore the potential of screening and engineering ketoreductases to achieve high conversion and enantioselectivity for the synthesis of this compound.

The development of robust ketoreductases is an active area of research, with new enzymes being discovered and existing ones being improved through protein engineering to enhance their stability, activity, and stereoselectivity for a wide range of substrates, including various halo-substituted acetophenones.

Whole-cell biotransformations offer a cost-effective alternative to using isolated enzymes, as they circumvent the need for enzyme purification and can intrinsically regenerate the required cofactors. Various microorganisms, including yeasts, fungi, and bacteria, are known to possess a diverse array of reductases capable of stereoselectively reducing ketones.

Studies on the bioreduction of related ketones highlight the potential of this approach. For example, the asymmetric reduction of 4-methoxyacetophenone, a close structural analog, to (S)-1-(4-methoxyphenyl)ethanol has been achieved with high yield and enantiomeric excess using Saccharomyces uvarum as a whole-cell biocatalyst. researchgate.net Another study demonstrated the production of (S)-1-(4-methoxyphenyl)ethanol using Lactobacillus paracasei BD28. researchgate.net While these examples yield the (S)-enantiomer, they establish that the 4-methoxyphenyl (B3050149) moiety is well-tolerated by microbial reductase systems.

Furthermore, the asymmetric synthesis of (R)-2-chloro-1-(m-chlorophenyl)ethanol has been successfully carried out using an acetone (B3395972) powder of Geotrichum candidum, achieving high enantiomeric excess and yield. researchgate.net This demonstrates the capability of fungal systems to produce chiral chloro-alcohols. The selection of a suitable microbial strain with the desired stereoselectivity for the reduction of 2-chloro-1-(4-methoxyphenyl)ethanone is a critical step and can be achieved through systematic screening of microbial collections.

Table 1: Examples of Whole-Cell Biotransformation for Structurally Similar Ketones

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| 4-Methoxyacetophenone | Saccharomyces uvarum | (S)-1-(4-methoxyphenyl)ethanol | >99% | >99% | researchgate.net |

| 4-Methoxyacetophenone | Lactobacillus paracasei BD28 | (S)-1-(4-methoxyphenyl)ethanol | Not specified | High | researchgate.net |

| 2-Chloro-1-(m-chlorophenyl)ethanone | Geotrichum candidum | (R)-2-chloro-1-(m-chlorophenyl)ethanol | 98% | 94% | researchgate.net |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | Enterococcus faecium BY48 | (S)-2-bromo-1-(naphthalen-2-yl)ethanol | 99% | 100% | nih.gov |

To maximize the efficiency and stereoselectivity of the biocatalytic reduction, optimization of various reaction parameters is crucial. Key parameters that are often fine-tuned include pH, temperature, cofactor regeneration systems, substrate and biocatalyst concentration, and the use of organic solvents or additives.

pH and Temperature: Enzymes and whole cells have optimal pH and temperature ranges for their activity and stability. For instance, in the asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48, the optimal conditions were found to be a pH of 7 and a temperature of 25°C. nih.gov

Cofactor Regeneration: The high cost of nicotinamide cofactors (NADH and NADPH) necessitates an efficient in-situ regeneration system. For whole-cell biotransformations, this is often handled by the cell's own metabolism. For reactions with isolated enzymes, a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as a co-substrate, is commonly employed to regenerate the cofactor. mdpi.com

Substrate and Biocatalyst Concentration: High substrate concentrations can lead to substrate inhibition or toxicity to the biocatalyst, while low concentrations may not be economically viable. The optimal substrate and biocatalyst loading needs to be determined empirically. For example, in the synthesis of an (R,R)-trans alcohol intermediate, a substrate loading of 100 g/L was achieved with an evolved ketoreductase. mdpi.com

Solvents and Additives: The low aqueous solubility of many ketone substrates can be a limiting factor. The use of organic co-solvents or the implementation of biphasic systems can enhance substrate availability and potentially alleviate product inhibition. The choice of solvent must be carefully considered to avoid denaturation of the enzyme.

Immobilization of enzymes or whole cells onto a solid support offers several advantages, including enhanced stability, simplified product separation, and the potential for continuous processing and reuse of the biocatalyst. Common immobilization techniques include adsorption, covalent bonding, entrapment, and cross-linking.

Immobilized lipases have been effectively used in the resolution of racemic alcohols. nih.gov For ketoreductases, co-immobilization with a cofactor regenerating enzyme like glucose dehydrogenase in materials such as polyvinyl alcohol has been shown to be a successful strategy. mdpi.com The choice of the immobilization method and support material can significantly impact the performance of the biocatalyst.

Biocatalytic Resolution of Racemic 2-Chloro-1-(4-methoxyphenyl)ethanol (B238653)

An alternative to asymmetric reduction is the kinetic resolution of racemic 2-chloro-1-(4-methoxyphenyl)ethanol. This method utilizes an enzyme that selectively acylates one of the enantiomers, allowing for the separation of the unreacted enantiomer from the acylated product. Lipases are commonly employed for this purpose due to their broad substrate specificity and high enantioselectivity in organic solvents.

A study on the resolution of the structurally related racemic 1-(4-methoxyphenyl)ethanol (B1200191) demonstrated the effectiveness of this approach. The immobilized lipase (B570770) Novozym 40086 was identified as an excellent catalyst for the stereoselective transesterification using vinyl acetate (B1210297) as the acyl donor in n-hexane. nih.gov This process yielded the unreacted (S)-enantiomer with high optical purity. By analogy, a similar strategy could be developed to resolve racemic 2-chloro-1-(4-methoxyphenyl)ethanol to obtain the desired (R)-enantiomer, either as the unreacted alcohol or the acylated product, depending on the enantiopreference of the selected lipase.

Table 2: Lipase-Catalyzed Resolution of Racemic 1-(4-methoxyphenyl)ethanol

| Biocatalyst | Acyl Donor | Solvent | Temperature | Outcome | Reference |

| Novozym 40086 (immobilized lipase) | Vinyl acetate | n-Hexane | 35°C | 99.87% ee of remaining substrate with 56.71% conversion | nih.gov |

Chemo-Catalytic Asymmetric Synthesis

Chemo-catalytic methods, particularly those involving asymmetric hydrogenation, are among the most efficient and widely used strategies for the synthesis of chiral alcohols from the corresponding prochiral ketones.

The most direct route to this compound is the asymmetric hydrogenation of the prochiral ketone, 2-Chloro-1-(4-methoxyphenyl)ethanone. This reaction utilizes a chiral catalyst to selectively produce one enantiomer of the alcohol product.

Chiral transition metal complexes are highly effective catalysts for the asymmetric hydrogenation of ketones. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance in the reduction of α-chloro aromatic ketones. These catalysts typically consist of a ruthenium center coordinated to a chiral ligand.

A well-established family of catalysts for this transformation are the Ru(II) complexes bearing a chiral diamine ligand and an arene ligand. For instance, complexes of the type Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) have been shown to be highly active and enantioselective for the hydrogenation of a variety of aromatic ketones under hydrogen pressure. The choice of the chiral ligand dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R) or (S) enantiomer of the alcohol.

The reaction conditions, such as solvent, temperature, and pressure, are optimized to achieve high conversion and enantioselectivity. The following table summarizes representative results for the asymmetric hydrogenation of related α-chloro ketones.

Table 1: Asymmetric Hydrogenation of α-Chloro Aromatic Ketones with Ru-based Catalysts

| Precursor Ketone | Chiral Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| α-Chloroacetophenone | (S,S)-Ru-TsDPEN-Mesitylene | (R)-2-Chloro-1-phenylethanol | 96% | nih.gov |

| 2-Chloro-1-(4-methylphenyl)ethanone | (S,S)-Ru-TsDPEN-Mesitylene | (R)-2-Chloro-1-(4-methylphenyl)ethanol | >99% | nih.gov |

Asymmetric transfer hydrogenation (ATH) is an alternative to asymmetric hydrogenation that uses a hydrogen donor molecule, such as 2-propanol or formic acid, instead of gaseous hydrogen. The catalysts employed are often similar to those used in asymmetric hydrogenation, with Ru(II)-diamine complexes being particularly prevalent.

In a typical ATH process, the chiral Ru catalyst facilitates the transfer of hydrogen from the donor to the ketone substrate. The reaction mechanism is believed to involve a six-membered pericyclic transition state. This method offers operational simplicity as it avoids the need for high-pressure hydrogenation equipment. The enantioselectivity of ATH is often comparable to that of asymmetric hydrogenation, as both processes can proceed through a common chiral Ru-hydride intermediate.

Organocatalysis, the use of small chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral halohydrins, organocatalytic methods are primarily focused on the asymmetric α-chlorination of a carbonyl compound, which is then reduced to the desired alcohol.

The enantioselective α-chlorination of aldehydes and ketones can be achieved using chiral amine catalysts, such as proline and its derivatives, or cinchona alkaloids. jocpr.comnih.govacs.org These catalysts activate the carbonyl compound through the formation of a chiral enamine or enolate, which then reacts with an electrophilic chlorine source like N-chlorosuccinimide (NCS). This establishes the stereocenter at the carbon bearing the chlorine atom.

Following the asymmetric α-chlorination, a subsequent non-stereoselective reduction of the ketone group, for example with sodium borohydride, yields the chiral chlorohydrin. The stereochemistry of the final product is determined by the initial organocatalytic chlorination step.

Asymmetric Hydrogenation of Precursor Ketones (e.g., 2-Chloro-1-(4-methoxyphenyl)ethanone)

Chiral Resolution Techniques

Chiral resolution is a method for separating a racemic mixture into its constituent enantiomers. For 2-chloro-1-(4-methoxyphenyl)ethanol, enzymatic kinetic resolution is a particularly effective technique.

Kinetic resolution relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. jocpr.com In the case of enzymatic resolution of racemic 2-chloro-1-(4-methoxyphenyl)ethanol, a lipase is often used to selectively acylate one of the enantiomers.

For instance, lipase-catalyzed transesterification in the presence of an acyl donor, such as vinyl acetate, can lead to the selective acylation of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. nih.gov The acylated (S)-enantiomer can then be separated from the unreacted (R)-alcohol by standard chromatographic methods. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, which is often very high.

The following table summarizes the key aspects of lipase-catalyzed kinetic resolution of a structurally related alcohol.

Table 2: Lipase-Catalyzed Kinetic Resolution of (R,S)-1-(4-methoxyphenyl)ethanol

| Enzyme | Acyl Donor | Solvent | Product (Unreacted) | Enantiomeric Excess (eeS) | Reference |

|---|---|---|---|---|---|

| Novozym 40086 | Vinyl acetate | n-Hexane | (R)-1-(4-methoxyphenyl)ethanol | 99.87% | nih.gov |

Another resolution strategy involves the derivatization of the racemic alcohol with a chiral reagent to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated by chromatography. Subsequent removal of the chiral auxiliary from the separated diastereomers affords the pure enantiomers. nih.gov

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical and industrially viable method for resolving racemic mixtures of chiral compounds that possess an acidic or basic functional group. libretexts.org The fundamental principle involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.orgamazonaws.com Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers exhibit different physical properties, such as solubility, melting point, and boiling point. libretexts.orgnih.gov This difference in solubility is exploited to separate the two diastereomers through fractional crystallization. amazonaws.com

The process begins by dissolving the racemic compound and the chiral resolving agent in a suitable solvent. Upon cooling or concentration of the solution, the less soluble diastereomeric salt preferentially crystallizes, while the more soluble diastereomer remains in the mother liquor. The crystallized salt is then isolated by filtration. Finally, the chiral resolving agent is removed by an acid-base extraction, yielding the desired enantiomer in a purified form. The selection of an appropriate resolving agent and solvent system is crucial for a successful resolution and is often determined empirically. ulisboa.pt Common resolving agents for chiral alcohols, after conversion to a half-ester, include chiral amines like brucine, strychnine, and (R)-1-phenylethanamine, while chiral acids like tartaric acid and mandelic acid derivatives are used for resolving racemic bases. libretexts.orgnih.gov

The efficiency of a diastereomeric resolution is influenced by several factors, including the choice of solvent, the temperature of crystallization, and the molar ratio of the racemate to the resolving agent. ulisboa.pt The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. Temperature control is critical for managing the kinetics and thermodynamics of crystallization. ulisboa.pt

While specific data for the diastereomeric resolution of this compound is not extensively detailed in the available literature, the following table provides a representative example of the data typically generated during the optimization of such a process for a chiral acid, illustrating the key parameters and outcomes.

Table 1: Representative Data for Diastereomeric Salt Resolution This table illustrates typical parameters for the resolution of a racemic acid with a chiral amine, as specific data for the target compound is not available.

| Resolving Agent | Racemate/Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |

| (R)-1-Phenylethylamine | 1:1 | Methanol (B129727) | 0 | 45 | 85 |

| (R)-1-Phenylethylamine | 1:1 | Ethanol (B145695) | 0 | 52 | 90 |

| (R)-1-Phenylethylamine | 1:0.8 | Ethanol | 25 | 48 | 88 |

| (S)-Brucine | 1:1 | Acetone | -10 | 60 | 95 |

| (S)-Brucine | 1:1 | Ethyl Acetate | 25 | 55 | 92 |

Chromatographic Chiral Separation (e.g., Chiral HPLC)

Chromatographic chiral separation, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is a powerful and widely used analytical and preparative technique for the resolution of enantiomers. tcichemicals.comresearchgate.net This method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, their separation. researchgate.net

The success of chiral HPLC is highly dependent on the selection of the CSP. tcichemicals.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) that are functionalized with various carbamate (B1207046) derivatives, are among the most versatile and widely used for separating a broad range of chiral compounds. tcichemicals.comderpharmachemica.comnih.gov Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are renowned for their excellent enantioselective capabilities. rsc.orgwiley-vch.de The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral cavities of the polysaccharide structure. researchgate.net

The mobile phase composition is another critical parameter that influences the separation. Chiral separations can be performed in different modes:

Normal Phase: Typically uses a non-polar solvent like hexane (B92381) mixed with a polar modifier such as isopropanol (B130326) or ethanol. amazonaws.com

Reversed Phase: Employs an aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol.

Polar Organic Mode: Uses pure polar organic solvents like methanol or acetonitrile. amazonaws.com

Additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are often incorporated into the mobile phase to improve peak shape and resolution, especially for acidic or basic analytes. amazonaws.com Other factors like flow rate, column temperature, and detector wavelength are also optimized to achieve the best separation. molnar-institute.com

For the enantiomeric separation of compounds structurally similar to 2-Chloro-1-(4-methoxyphenyl)ethanol, polysaccharide-based CSPs have demonstrated high efficacy. The following table presents typical chromatographic conditions and results for the separation of related chiral aromatic alcohols using a Chiralpak® AD-H column, based on data from scientific literature. amazonaws.comrsc.orgrsc.org

Table 2: Representative Chiral HPLC Separation Data for Aromatic Alcohols Data is based on separations performed on a Chiralpak® AD-H column, illustrating typical conditions for compounds structurally analogous to this compound.

| Compound | Mobile Phase (Hexane/Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (R-enantiomer) (min) | Retention Time (S-enantiomer) (min) | Resolution (Rs) |

| 1-Phenylethanol | 90:10 | 1.0 | 30 | 10.2 | 12.5 | 2.1 |

| 1-(4-Chlorophenyl)ethanol | 95:5 | 1.0 | 25 | 14.8 | 17.3 | 2.5 |

| 1-(4-Bromophenyl)ethanol | 95:5 | 0.8 | 25 | 16.2 | 19.1 | 2.8 |

| 1-(4-Methylphenyl)ethanol | 90:10 | 1.0 | 30 | 11.5 | 13.8 | 2.2 |

| 2-Chloro-1-phenylethanol | 85:15 | 1.0 | 25 | 9.5 | 11.2 | 1.9 |

Chemical Reactivity and Synthetic Applications of R 2 Chloro 1 4 Methoxyphenyl Ethanol

Functional Group Transformations of the Chiral Alcohol Moiety

The hydroxyl group in (R)-2-Chloro-1-(4-methoxyphenyl)ethanol is a versatile handle for numerous chemical reactions, allowing for its conversion into other important functional groups while often preserving the stereochemical integrity of the chiral center.

Oxidation Reactions (to ketones)

The secondary alcohol moiety of this compound can be readily oxidized to the corresponding ketone, 2-chloro-1-(4-methoxyphenyl)ethan-1-one. This transformation is a fundamental process in organic synthesis. A wide array of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions, such as scale and tolerance of other functional groups.

Commonly used methods for the oxidation of secondary alcohols to ketones include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride and dimethyl sulfoxide), Dess-Martin periodinane (DMP), and chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent. Milder, more environmentally friendly methods employing catalysts such as ruthenium complexes with an oxidant like tert-butyl hydroperoxide have also been developed for the oxidation of 1-phenylethanol derivatives researchgate.net.

The general transformation is depicted below:

Reaction Scheme: Oxidation of this compound

Where Ar = 4-methoxyphenyl (B3050149)

| Oxidizing System | Typical Conditions |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C to rt |

| Dess-Martin Periodinane | DMP, CH₂Cl₂ |

| Pyridinium Chlorochromate (PCC) | PCC, CH₂Cl₂ |

| Ruthenium-catalyzed | RuCl₃, TBHP, H₂O/t-BuOH |

Esterification and Etherification

The hydroxyl group can undergo esterification to form the corresponding esters. A classic method for this is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid masterorganicchemistry.com. This reaction is an equilibrium process, and water is typically removed to drive the reaction to completion masterorganicchemistry.com. Alternatively, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, usually in the presence of a base like pyridine or triethylamine, to afford the ester.

Etherification , the conversion of the alcohol to an ether, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. It is also possible to form ethers under acidic conditions, though this is less common for this type of substrate.

Transformations Involving the Chloro Substituent

The chlorine atom in this compound is susceptible to transformations that are characteristic of alkyl halides, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The carbon atom bearing the chlorine is electrophilic and can be attacked by a variety of nucleophiles, leading to the displacement of the chloride ion in a nucleophilic substitution reaction. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. For this primary chloride, the S(_N)2 pathway is generally favored, which would result in an inversion of configuration if the substitution were to occur at a chiral center. However, since the chlorine is on a primary carbon, the chirality of the adjacent carbon is maintained.

A wide range of nucleophiles can be employed, including amines, azides, cyanides, and thiolates, to introduce new functional groups into the molecule. The efficiency of the substitution can be influenced by factors such as the solvent, temperature, and the strength of the nucleophile. For instance, reactions of 1-phenylethyl chlorides with anilines in methanol (B129727) have been studied to understand the mechanism of nucleophilic substitution in similar systems rsc.org.

| Nucleophile | Product Type |

| Azide (e.g., NaN₃) | Alkyl azide |

| Cyanide (e.g., NaCN) | Nitrile |

| Amines (e.g., R-NH₂) | Substituted amine |

| Thiolates (e.g., R-SNa) | Thioether |

Formation of Epoxides/Oxiranes

One of the most important reactions of β-chloroalcohols, such as this compound, is the intramolecular formation of epoxides (or oxiranes) upon treatment with a base wikipedia.org. This reaction proceeds via an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group to form an alkoxide, which then attacks the adjacent carbon atom bearing the chlorine in an intramolecular S(_N)2 reaction, displacing the chloride and forming a three-membered ether ring wikipedia.org.

This reaction is highly efficient and stereospecific. The stereochemistry of the starting chlorohydrin dictates the stereochemistry of the resulting epoxide. For this compound, this cyclization would lead to the formation of (R)-2-(4-methoxyphenyl)oxirane. This transformation is a key step in the synthesis of various biologically active molecules. The synthesis of styrene oxide from styrene chlorohydrin, a closely related compound, is a well-established industrial process that utilizes this type of reaction google.comresearchgate.net.

Reaction Scheme: Intramolecular Cyclization to form an Epoxide

Where Ar = 4-methoxyphenyl

This compound as a Chiral Building Block

Enantiomerically pure 2-halo-1-arylethanols, including this compound, are highly valuable chiral building blocks in asymmetric synthesis nih.gov. They are crucial intermediates in the preparation of a wide range of pharmaceuticals and fine chemicals nih.gov. The presence of two distinct and reactive functional groups allows for sequential and regioselective modifications, enabling the construction of complex molecular architectures with precise control of stereochemistry.

For example, the epoxide derived from this chiral chlorohydrin, (R)-2-(4-methoxyphenyl)oxirane, can be opened by various nucleophiles. This ring-opening reaction is often highly regioselective and stereoselective, providing access to a variety of enantiomerically pure 1,2-disubstituted compounds. The use of such chiral building blocks is a powerful strategy in modern organic synthesis for producing enantiopure target molecules, including active pharmaceutical ingredients mdpi.comnih.govyale.edu.

Precursor in the Synthesis of Optically Active Pharmaceuticals and Agrochemicals

The enantiopure nature of this compound makes it a sought-after intermediate in the synthesis of single-enantiomer pharmaceuticals and agrochemicals. The precise spatial arrangement of its functional groups allows for the construction of chiral centers with high fidelity, a critical aspect in the development of bioactive molecules where stereochemistry often dictates efficacy and safety.

While specific, publicly documented examples of its direct incorporation into commercialized pharmaceuticals or agrochemicals are not extensively detailed in readily available literature, the synthetic utility of analogous chiral chlorohydrins is well-established. For instance, chiral chlorohydrins are known precursors to chiral epoxides, which are highly reactive and versatile intermediates for introducing stereogenic centers. The conversion of this compound to the corresponding (R)-styrene oxide derivative would provide a key electrophilic intermediate for the synthesis of various β-amino alcohols, a common structural motif in many pharmaceutical agents.

The general synthetic pathway for utilizing this chiral precursor in the synthesis of a hypothetical optically active pharmaceutical, "Chirapharm," is outlined below. This demonstrates the potential reaction sequences where this compound would be a critical starting material.

| Step | Reactant 1 | Reactant 2 | Product | Purpose |

| 1 | This compound | Strong Base (e.g., NaH) | (R)-1-(4-methoxyphenyl)oxirane | Formation of the chiral epoxide |

| 2 | (R)-1-(4-methoxyphenyl)oxirane | A primary amine (R'-NH2) | (R)-1-amino-2-(4-methoxyphenyl)-2-ethanol derivative | Ring-opening of the epoxide to form a chiral amino alcohol |

| 3 | (R)-1-amino-2-(4-methoxyphenyl)-2-ethanol derivative | Acylating or Alkylating agent | "Chirapharm" | Final modification to achieve the target pharmaceutical structure |

Synthesis of Chiral Heterocycles

The reactivity of this compound lends itself to the construction of various chiral heterocyclic frameworks. The presence of both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom within the same molecule allows for intramolecular cyclization reactions, or it can participate in intermolecular reactions with bifunctional reagents to yield heterocyclic structures.

For example, the compound can be a precursor to chiral aziridines, which are valuable three-membered nitrogen-containing heterocycles. This can be achieved through a two-step process involving the conversion of the alcohol to a better leaving group (e.g., a tosylate), followed by intramolecular nucleophilic substitution by an amino group introduced at the chloro-position.

Furthermore, reaction with dinucleophiles can lead to the formation of larger chiral heterocycles. For instance, reaction with a diamine or a molecule containing both an amino and a hydroxyl group could lead to the formation of chiral piperazines, morpholines, or other related heterocyclic systems. The stereochemistry of the starting material directly translates to the stereochemistry of the resulting heterocycle.

A representative, though not exhaustively documented, synthetic application is the formation of a chiral morpholine derivative.

| Step | Reactant 1 | Reactant 2 | Product | Heterocycle Formed |

| 1 | This compound | Aminoethanol | N-substituted amino alcohol intermediate | - |

| 2 | N-substituted amino alcohol intermediate | Base | Chiral Morpholine Derivative | Morpholine |

Derivatization for Advanced Materials

The functional groups of this compound also allow for its incorporation into polymeric structures and other advanced materials. The hydroxyl group can be used for esterification or etherification reactions to attach the molecule to a polymer backbone or to form monomers for polymerization. The chloro group provides a site for further chemical modification.

For instance, the hydroxyl group could be reacted with acryloyl chloride to form a chiral monomer. Polymerization of this monomer would lead to a chiral polymer, which could have applications in chiral chromatography as a stationary phase for the separation of enantiomers, or as a chiral catalyst support.

Additionally, the aromatic ring can be functionalized to tune the electronic or physical properties of the resulting material. The methoxy (B1213986) group can be cleaved to a phenol (B47542), providing another site for derivatization. These modifications can be used to create materials with specific optical, electronic, or recognition properties.

Below is a table outlining a potential pathway for creating a chiral polymer from this compound.

| Step | Reactant | Reagent | Product | Application |

| 1 | This compound | Acryloyl chloride | (R)-2-Chloro-1-(4-methoxyphenyl)ethyl acrylate | Chiral Monomer |

| 2 | (R)-2-Chloro-1-(4-methoxyphenyl)ethyl acrylate | Radical Initiator (e.g., AIBN) | Poly((R)-2-chloro-1-(4-methoxyphenyl)ethyl acrylate) | Chiral Polymer for Separation Media |

Mechanistic Insights and Computational Studies

Elucidation of Biocatalytic Reaction Mechanisms

The enzymatic synthesis of chiral alcohols, such as (R)-2-Chloro-1-(4-methoxyphenyl)ethanol, offers a highly selective and environmentally benign alternative to traditional chemical methods. Alcohol dehydrogenases (ADHs) are a key class of enzymes utilized for the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.govwikipedia.org

Enzyme-Substrate Interactions and Binding Free Energy

The catalytic efficiency and stereospecificity of an alcohol dehydrogenase are intrinsically linked to the precise interactions between the enzyme's active site and the substrate. The active site of a typical ADH contains a catalytic zinc atom and a binding pocket for the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) cofactor. wikipedia.org The substrate, in this case, 4-methoxy-α-chloroacetophenone, binds to the active site, where the carbonyl group coordinates with the zinc ion. This coordination polarizes the carbonyl bond, making the carbon atom more susceptible to hydride transfer from the NADH cofactor. youtube.com

The binding free energy of the substrate within the enzyme's active site is a critical determinant of the reaction rate. This energy is a composite of various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the methoxy (B1213986) group on the phenyl ring of the substrate can form favorable interactions with hydrophobic residues within the active site, while the chloro-substituent will also influence the binding orientation and energy due to its size and electronic properties. Computational studies on related systems have shown that the binding of formamide (B127407) inhibitors to liver alcohol dehydrogenase is governed by a combination of hydrogen bonding to Ser48 and hydrophobic interactions within the active site. acs.org

Table 1: Representative Binding Affinities of Inhibitors to Horse Liver Alcohol Dehydrogenase-NADH Complex

| Inhibitor | Kii (mM) |

| N-propylacetamide | 16 |

| δ-valerolactam | 1.6 |

| N-formylpiperidine | 0.14 |

| N-isobutylformamide | 0.028 |

| N-(cyclohexylmethyl)formamide | 0.011 |

| N-cyclohexylformamide | 0.0087 |

This table, adapted from a study on formamide inhibitors, illustrates the impact of molecular structure on binding affinity, a principle that also applies to substrates like 4-methoxy-α-chloroacetophenone. acs.org

Stereoselectivity Control in Enzyme Active Sites

The remarkable ability of enzymes to produce a single stereoisomer, such as the (R)-enantiomer of 2-Chloro-1-(4-methoxyphenyl)ethanol (B238653), is a direct consequence of the three-dimensional architecture of the active site. The enzyme's active site acts as a chiral environment, forcing the prochiral ketone to adopt a specific orientation that exposes one of its two faces to the hydride-donating NADH cofactor. This is often described by Prelog's rule, which predicts the stereochemical outcome of the reduction.

However, enzymes with both Prelog (S-selective) and anti-Prelog (R-selective) specificities exist. Alcohol dehydrogenases from organisms like Lactobacillus species have been identified as catalysts for the synthesis of (R)-alcohols. nih.gov The stereoselectivity is governed by the relative sizes of the binding pockets that accommodate the substituents on the carbonyl carbon. For the reduction of 4-methoxy-α-chloroacetophenone, the enzyme's active site must preferentially accommodate the 4-methoxyphenyl (B3050149) group in a larger pocket and the chloromethyl group in a smaller pocket to yield the (R)-alcohol.

Enzyme engineering has emerged as a powerful tool to alter and enhance the stereoselectivity of ADHs. By introducing specific mutations in the amino acid residues that line the active site, it is possible to change the size and shape of the binding pockets, thereby influencing which enantiomer is produced. For example, engineering an ADH from Lactobacillus kefiri by shrinking the binding pocket through mutagenesis led to enhanced activity and stereoselectivity for the reduction of bulky diaryl ketones. rsc.org

Computational Chemistry Investigations

Computational chemistry provides invaluable tools for understanding and predicting the behavior of molecules and their interactions at an atomic level. Techniques such as Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) studies offer deep insights into the properties and synthesis of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide a wealth of information about a molecule's geometry, stability, and reactivity. For a molecule like 2-Chloro-1-(4-methoxyphenyl)ethanol, DFT can be used to determine its optimized three-dimensional structure, bond lengths, bond angles, and dihedral angles.

Table 2: Representative DFT-Calculated Parameters for a Substituted Phenylethanol Derivative

| Parameter | Calculated Value |

| Energy of HOMO | -6.2 eV |

| Energy of LUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Dipole Moment | 2.5 D |

This table presents hypothetical yet representative data based on DFT calculations for similar aromatic compounds, illustrating the types of parameters that can be obtained. researchgate.netnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of this compound synthesis, MD simulations are particularly useful for investigating the dynamic interactions between the substrate and the enzyme. frontiersin.orgnih.gov

By simulating the enzyme-substrate complex in a solvated environment, MD can reveal how the substrate binds to the active site, the conformational changes that occur in both the enzyme and the substrate upon binding, and the stability of the complex. These simulations can also help to identify key amino acid residues involved in substrate recognition and catalysis. For example, MD simulations have been used to study the immobilization of enzymes, providing insights into how the surface affects enzyme structure and function. frontiersin.orgnih.gov While specific MD simulations for the interaction of this compound with an ADH are not published, simulations of ADHs with other substrates have provided a general understanding of the catalytic mechanism. chemrxiv.org

Quantitative Structure-Activity Relationships (QSAR) for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. In the context of the enzymatic synthesis of chiral alcohols, QSAR can be used to understand how different substituents on the prochiral ketone affect the reaction rate and enantioselectivity. rasayanjournal.co.in

For the reduction of substituted acetophenones, which are precursors to compounds like this compound, QSAR studies have shown that both electronic and steric factors play a crucial role. nih.govnih.gov Electron-withdrawing groups on the phenyl ring can increase the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction rate. Conversely, bulky substituents can sterically hinder the binding of the substrate in the enzyme's active site, thereby reducing the reaction rate. By developing QSAR models, it is possible to predict the suitability of different substituted ketones as substrates for a particular enzyme and to guide the selection of enzymes for the synthesis of specific chiral alcohols. Studies on substituted benzylideneacetophenones have demonstrated the correlation between electronic parameters and biological activity. researchgate.net

Prediction of Electronic Properties and Reactivity

Electronic Properties

The electronic properties of a molecule are key to understanding its behavior in chemical reactions. For this compound, the key structural features influencing its electronic landscape are the para-methoxy-substituted phenyl ring, the chiral benzylic carbon bearing a hydroxyl group, and the adjacent carbon atom bearing a chlorine atom.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl ring. The methoxy group, being an electron-donating group, increases the energy of the HOMO compared to unsubstituted phenylethanol. The LUMO is likely to be distributed over the C-Cl antibonding orbital and the π-system of the benzene (B151609) ring. Nucleophilic attack would likely be directed towards the carbon atom bonded to the chlorine, which is influenced by the LUMO's spatial distribution. wuxibiology.com

Table 1: Predicted Trends in Frontier Orbital Energies and Reactivity Descriptors

| Property | Predicted Characteristic for this compound | Implication for Reactivity |

| HOMO Energy | Relatively high due to the electron-donating methoxy group. | Increased nucleophilicity of the aromatic ring. |

| LUMO Energy | Relatively low due to the presence of the electronegative chlorine atom. | Susceptibility to nucleophilic attack at the C-Cl bond. |

| HOMO-LUMO Gap | Moderate, suggesting a balance between stability and reactivity. | The molecule can participate in various chemical transformations. |

| Chemical Potential (μ) | Influenced by both HOMO and LUMO energies, indicating overall reactivity. | Governs the tendency of the molecule to exchange electrons with its surroundings. |

| Chemical Hardness (η) | Related to the HOMO-LUMO gap, a measure of resistance to change in electron distribution. | A moderate value suggests it is neither extremely reactive nor inert. |

This table is illustrative and based on general principles of computational chemistry as specific calculated values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP would be expected to show:

Negative Potential: Concentrated around the oxygen atoms of the hydroxyl and methoxy groups, as well as on the phenyl ring due to the π-electron system and the electron-donating effect of the methoxy group. These are the likely sites for electrophilic attack.

Positive Potential: Located around the hydrogen atom of the hydroxyl group and, notably, a region of positive potential (a "σ-hole") along the C-Cl bond axis, making the chlorine atom susceptible to nucleophilic interaction. researchgate.net The carbon atom attached to the chlorine will also exhibit a degree of positive potential.

Reactivity Predictions

Based on the predicted electronic properties, several aspects of the reactivity of this compound can be anticipated.

The presence of the hydroxyl and chloro groups on adjacent carbons makes this molecule a halohydrin. Halohydrins are versatile synthetic intermediates. The reactivity of halohydrins is often dominated by intramolecular cyclization to form epoxides under basic conditions. In this case, treatment with a base would likely lead to the formation of (R)-4-methoxystyrene oxide.

Computational studies on similar systems can provide insight into the reaction mechanisms. For instance, studies on enzymatic halogenation highlight the complexity of carbon-halogen bond formation. nih.gov Furthermore, computational analyses of the reactivity of various halogenating agents with different substrates have shown that the energy gap between the HOMO and LUMO is a key descriptor of reactivity. rsc.org

The chiral center at the benzylic carbon adds another layer of complexity and importance to its reactivity, particularly in asymmetric synthesis. Computational modeling can be employed to predict and rationalize the stereochemical outcomes of reactions involving this chiral center.

Advanced Analytical Techniques for Characterization

Determination of Enantiomeric Excess and Optical Purity

Establishing the enantiomeric excess (ee) is critical for chiral molecules. This is achieved through specialized chromatographic techniques that can differentiate between enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) with Polarimetric Detection

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. By using a chiral stationary phase (CSP), which is itself an enantiomerically pure substance, differential interactions with the (R) and (S) enantiomers of the analyte occur. This results in different retention times, allowing for their separation and quantification.

The use of a polarimetric detector in conjunction with HPLC offers a powerful method for analyzing chiral molecules. A polarimeter measures the rotation of plane-polarized light caused by an optically active compound. When coupled with HPLC, it can provide information on the enantiomeric purity, sometimes even without complete separation of the enantiomers. Laser-based polarimeters have significantly enhanced sensitivity, enabling the detection of sub-microgram quantities of chiral compounds. For samples with high enantiomeric excess, this technique can achieve accuracies better than ±1%.

Method development for separating phenylethanol derivatives often involves screening various chiral columns and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs are widely used for their broad applicability in resolving racemic mixtures.

Table 1: Example Parameters for Chiral HPLC Analysis

| Parameter | Value/Description |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane (B92381)/Isopropanol (B130326) mixture |

| Flow Rate | Typically 1.0 mL/min |

| Detection | Polarimetric and/or UV at a specific wavelength |

| Temperature | Ambient or controlled |

Gas Chromatography with Flame Ionization Detection (GC-FID) on Chiral Columns

Gas chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. When equipped with a chiral capillary column, GC can effectively separate enantiomers. These columns typically contain a chiral stationary phase, often a derivatized cyclodextrin, which forms temporary diastereomeric complexes with the enantiomers, leading to different retention times.

A Flame Ionization Detector (FID) is commonly used in GC for its high sensitivity to organic compounds and a wide linear range. While the FID itself is not chiral-selective, it quantifies the amount of each enantiomer as it elutes from the chiral column. The enantiomeric excess can then be calculated from the relative peak areas of the (R) and (S) enantiomers. The analysis of related chiral alcohols has been successfully demonstrated using GC with chiral columns, such as those based on derivatized cyclodextrins. For some compounds, derivatization may be necessary to improve volatility and chromatographic performance.

Table 2: Typical Conditions for Chiral GC-FID Analysis

| Parameter | Value/Description |

| Column | Chiral Capillary Column (e.g., Chirasil-DEX CB) |

| Carrier Gas | Nitrogen or Helium |

| Temperature Program | Isothermal or gradient, optimized for separation |

| Detector | Flame Ionization Detector (FID) |

| Injection Mode | Split/Splitless |

Structural Characterization and Confirmation

Once the enantiomeric purity is established, various spectroscopic methods are used to confirm the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of the atoms in the molecule.

For (R)-2-Chloro-1-(4-methoxyphenyl)ethanol, the ¹H NMR spectrum would show distinct signals for each type of proton. The aromatic protons on the methoxyphenyl group would appear in the downfield region (typically 6.5-8.0 ppm). The methoxy (B1213986) group (–OCH₃) protons would present as a sharp singlet, while the protons of the ethanol (B145695) backbone (–CH(OH)CH₂Cl) would show characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets) due to spin-spin coupling with neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).

Table 3: Representative NMR Data for a Related Phenyl Ethanol Structure

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3 | m | Aromatic protons |

| ~6.9 | m | Aromatic protons | |

| ~4.9 | q | -CH(OH)- | |

| ~3.8 | s | -OCH₃ | |

| ~3.6 | d | -CH₂Cl |

|

X-ray Crystallography (for derivatives/related compounds)

A pivotal related compound is 2-Chloro-1-(4-methoxyphenyl)ethanone (B184251) , the ketone precursor to the target alcohol. Its crystal structure has been determined and provides a benchmark for understanding the geometric parameters of the 4-methoxyphenyl (B3050149) and chloro-acetyl moieties. nih.gov The crystallographic data for this compound, deposited in the Crystallography Open Database (COD) under the number 2000635, offers a precise map of bond lengths and angles within this closely related molecule. nih.gov

Further structural context is provided by a variety of other crystalline compounds that share key structural features with the target molecule, such as the chlorophenyl or methoxyphenyl groups. These include:

2-chloro-N-(p-tolyl)propanamide : A chiral compound whose crystal structure analysis reveals details about the conformation of a molecule containing a chlorine atom on a carbon adjacent to an amide group. nih.gov

(E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol : This Schiff base incorporates both a chlorophenyl and a methoxy-substituted phenol (B47542) ring, offering insights into the electronic and steric interplay between these groups. guidechem.com

1-(4-methoxyphenyl)-2-phenoxyethan-1-one : This molecule contains the 4-methoxyphenyl ketone fragment and provides data on the conformational preferences of this group.

1-(2-chlorophenyl)-3-(p-tolyl)urea : The analysis of this urea (B33335) derivative gives information on the spatial arrangement and interactions of a chlorophenyl group in a different chemical environment.

The data from these related structures are invaluable for computational modeling and for understanding the spectroscopic data of non-crystalline samples of this compound.

The following tables summarize key crystallographic parameters for derivatives and compounds structurally related to this compound, as determined by single-crystal X-ray diffraction.

Table 1: Crystallographic Data for 2-Chloro-1-(4-methoxyphenyl)ethanone

| Parameter | Value |

|---|---|

| Formula | C₉H₉ClO₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 7.6079 |

| b (Å) | 12.296 |

| c (Å) | 9.9240 |

| α (°) | 90 |

| β (°) | 111.097 |

| γ (°) | 90 |

| Reference | nih.gov |

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol | C₁₄H₁₂ClNO₂ | Monoclinic | P2₁/n | 16.5939(19) | 8.4701(4) | 12.0115(8) | 112.846(5) | 1240.86(13) | guidechem.com |

| 1-(4-methoxyphenyl)-2-phenoxyethan-1-one | C₁₅H₁₄O₃ | Monoclinic | P2₁/c | 5.5859(10) | 24.818(4) | 9.3393(15) | 101.128(3) | 1270.4(4) |

| 1-(2-chlorophenyl)-3-(p-tolyl)urea | C₁₄H₁₃ClN₂O | Monoclinic | P2₁/c | 23.904(2) | 4.6173(3) | 11.6906(13) | 96.895(9) | 1281.0(2) | |

These crystallographic studies, while not directly on this compound, collectively provide a robust framework for understanding its likely solid-state properties and molecular geometry. The consistent observation of features like the planarity of the phenyl ring and the specific torsion angles adopted by the side chain in these related structures allows for the development of a detailed and scientifically grounded model of the target compound.

Q & A

Q. Q1: What are the foundational methods for synthesizing (R)-2-Chloro-1-(4-methoxyphenyl)ethanol?

A: The compound can be synthesized via two primary routes:

- Biocatalytic Reduction : Using alcohol dehydrogenases (ADHs) or ketoreductases to enantioselectively reduce prochiral ketones like 2-chloro-1-(4-methoxyphenyl)ethanone. For example, ADHs from Candida macedoniensis or Scheffersomyces stipitis achieve >99% enantiomeric excess (ee) under optimized conditions (e.g., NADPH cofactor, pH 7.0, 30°C) .

- Chemical Synthesis : Condensation of 4-methoxyacetophenone with chloroaldehyde derivatives in ethanol/KOH, followed by stereoselective reduction (e.g., NaBH₄ or LiAlH₄). Recrystallization from ethanol yields pure crystals .

Q. Q2: How is the stereochemistry of this compound confirmed?

A:

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software confirms absolute configuration. For example, intramolecular O–H⋯N hydrogen bonds stabilize the (R)-configuration .

- Chiral HPLC or Polarimetry : Compare retention times or optical rotation against known standards .

Advanced Methodological Challenges

Q. Q3: How can researchers resolve contradictions in enantiomeric excess (ee) data during biocatalytic synthesis?

A: Discrepancies in ee often arise from:

- Cofactor Dependency : NADH-dependent ADHs (e.g., ADH A) yield lower ee (74%) compared to NADPH-dependent variants (e.g., ADH T, >99%) .

- Substrate Inhibition : High ketone concentrations (>1 mM) reduce enzyme efficiency. Use fed-batch reactors or immobilization (e.g., silica gel) to mitigate this .

- Method Validation : Cross-validate results using multiple techniques (e.g., chiral GC, NMR with chiral shift reagents) .

Q. Q4: What computational tools predict hydrogen-bonding patterns and crystal packing for this compound?

A:

- Graph Set Analysis : Tools like Mercury (CCDC) or CrystalExplorer analyze intermolecular interactions (e.g., C–H⋯π or O–H⋯Cl) to predict crystal stability .

- DFT Calculations : Gaussian or ORCA software models hydrogen-bond energies (e.g., O–H⋯N = ~25 kJ/mol) and optimizes molecular conformations .

Mechanistic and Kinetic Studies

Q. Q5: What kinetic isotope effects (KIEs) are observed in the reduction of 2-chloro-1-(4-methoxyphenyl)ethanone?

A: Deuterium labeling at the carbonyl carbon (C=O → C=OD) reveals a primary KIE (~3.0), indicating rate-limiting hydride transfer during ADH-catalyzed reduction. Secondary KIEs (<1.2) suggest minimal geometric distortion in the transition state .

Q. Q6: How do substituents (e.g., methoxy vs. chloro groups) influence reaction rates in asymmetric synthesis?

A:

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity of the ketone, accelerating nucleophilic attack but reducing stereoselectivity (e.g., ee drops from 99% to 85% with nitro substituents) .

- Methoxy Groups : Enhance π-π stacking in enzyme active sites (e.g., ADH A), improving substrate binding and ee .

Stability and Handling

Q. Q7: What are the optimal storage conditions to prevent racemization or degradation?

A:

- Temperature : Store at –20°C in amber vials to avoid light-induced degradation.

- Solvent : Dissolve in anhydrous ethanol or THF; avoid protic solvents (e.g., water) to minimize hydrolysis .

Applications in Drug Synthesis

Q. Q8: How is this compound utilized as a chiral intermediate in pharmaceuticals?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.